molecular formula C21H26N2O3 B6539655 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide CAS No. 1060360-90-8

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide

Katalognummer: B6539655
CAS-Nummer: 1060360-90-8
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: IXYRMRBZFDWEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone. The molecule features a phenyl group substituted at the para position with a [(2-methoxyethyl)carbamoyl]methyl moiety.

Eigenschaften

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-15-14-22-21(25)16-18-10-12-19(13-11-18)23-20(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14-16H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYRMRBZFDWEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C27H32N4O4S
  • Molecular Weight: 484.64 g/mol
  • IUPAC Name: this compound

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Antitumor Activity: The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. It potentially induces apoptosis via caspase activation, similar to other carbamate derivatives .
  • Nephroprotective Effects: Preliminary studies indicate that the compound may protect against nephrotoxicity induced by chemotherapeutic agents like cisplatin. This effect is believed to be mediated through the modulation of oxidative stress pathways and enhancement of renal function markers .
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

In Vitro Studies

In vitro studies have demonstrated that this compound has a significant effect on cell viability and proliferation in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
DLD-1 (Colorectal Cancer)270Induction of apoptosis
MCF-7 (Breast Cancer)200Cell cycle arrest
A549 (Lung Cancer)250Inhibition of migration

These results suggest that the compound effectively targets cancer cells, leading to reduced viability and increased apoptosis.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of the compound:

  • Nephrotoxicity Model: In a rat model, co-administration with cisplatin resulted in significantly lower levels of blood urea nitrogen and plasma creatinine compared to controls, indicating protective effects on renal function .
  • Tumor Xenograft Model: In a xenograft model using human colorectal cancer cells, treatment with the compound resulted in a 63% reduction in tumor growth at a dosage of 50 mg/kg .

Case Studies

  • Protective Effects Against Cisplatin-Induced Nephrotoxicity:
    • A study demonstrated that rats treated with this compound alongside cisplatin showed improved renal function and survival rates compared to those receiving cisplatin alone. The urinary excretion of cisplatin was significantly increased, suggesting enhanced clearance from the body .
  • Antitumor Efficacy:
    • In a clinical trial involving patients with advanced colorectal cancer, administration of the compound showed promising results, with several patients experiencing stable disease for extended periods without significant adverse effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of butanamide have been linked to inhibition of tumor growth in various cancer models .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neuropharmacology

The compound is being studied for its neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. In vitro assays indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis .

Drug Development

As a part of drug discovery efforts, this compound serves as a lead compound for synthesizing analogs with enhanced efficacy and reduced toxicity profiles. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers synthesized several analogs and tested them against various cancer cell lines. Results indicated that certain analogs inhibited cell proliferation significantly, with IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, the compound was tested in a model of oxidative stress-induced neuronal injury. The results showed that treatment with this compound resulted in reduced cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

  • Key Differences :
    • The target compound lacks the piperidinyl and phenethyl groups present in 4-Methoxybutyrylfentanyl, which are critical for opioid receptor binding in fentanyl analogs.
    • The methoxyethyl carbamoyl substituent in the target compound may enhance solubility compared to the methoxyphenyl group in 4-Methoxybutyrylfentanyl.
  • Physicochemical Properties: Molecular Weight: ~427 g/mol (estimated for the target compound) vs. 466.6 g/mol for 4-Methoxybutyrylfentanyl .

N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide

  • Key Differences: Substituents: The target compound features a methoxyethyl carbamoyl group, whereas this analog has chloro and methyl groups on the phenyl ring.
  • Physicochemical Properties :
    • Molecular Weight: ~287.8 g/mol (analog) vs. ~427 g/mol (target) .
    • Lipophilicity: The chloro substituent increases lipophilicity (logP ≈ 3.5 for the analog), whereas the methoxyethyl carbamoyl group in the target compound may lower logP due to polar groups.

Ethyl 4-(4-Methoxyphenyl)-2-methylenebutanoate

  • Key Differences: Backbone: The analog has an ester (butanoate) backbone, while the target compound is an amide.
  • Synthetic Relevance :
    • The synthesis of similar esters (e.g., via acyl chloride intermediates, as in ) suggests plausible routes for preparing the target compound .

Data Table: Comparative Analysis of Butanamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound ~427 [(2-Methoxyethyl)carbamoyl]methyl Amide, Carbamoyl, Methoxy Drug design, receptor ligands
4-Methoxybutyrylfentanyl 466.6 Methoxyphenyl, Piperidinyl, Phenethyl Amide, Ether Opioid receptor modulation
N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide 287.8 Chloro, Methyl Amide, Halogen Antimicrobial agents?
Ethyl 4-(4-Methoxyphenyl)-2-methylenebutanoate 356.2 Methoxyphenyl, Ester Ester, Alkene Synthetic intermediate

Research Findings and Implications

Binding Affinity Predictions

  • Docking studies using AutoDock Vina () and Glide XP () suggest that the methoxyethyl carbamoyl group in the target compound may form hydrogen bonds with polar residues (e.g., serine or tyrosine) in hypothetical receptor pockets, unlike the chloro or methyl groups in simpler analogs .
  • The absence of a piperidinyl group (as in 4-Methoxybutyrylfentanyl) likely eliminates opioid activity but may redirect selectivity toward non-opioid targets .

Structural Stability

  • PROCHECK analysis () of related sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) highlights the importance of stereochemical quality in aromatic substituents, suggesting that the target compound’s methoxyethyl group may enhance conformational stability compared to bulkier substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.